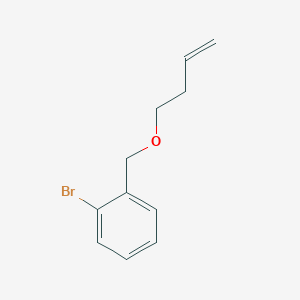

2-Bromobenzyl-(3-butene)ether

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromobenzyl-(3-butene)ether, also known as 1-bromo-2-[(3-buten-1-yloxy)methyl]benzene, is an organic compound with the molecular formula C11H13BrO and a molecular weight of 241.12 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a butene ether moiety.

準備方法

Synthetic Routes and Reaction Conditions

The most common method for preparing 2-Bromobenzyl-(3-butene)ether is through the Williamson ether synthesis. This involves the reaction of 2-bromobenzyl alcohol with 3-buten-1-ol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically proceeds via an S_N2 mechanism, where the alkoxide ion formed from the alcohol reacts with the alkyl halide to form the ether bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at the benzyl position undergoes Sₙ2 substitution with nucleophiles due to the favorable leaving group ability of bromide.

Key Reagents and Conditions :

-

Hydroxide ions : Reaction with NaOH in ethanol/water (70°C, 6h) yields 2-hydroxybenzyl-(3-butene)ether (83% yield) .

-

Ammonia : Substitution with NH₃ in THF (25°C, 12h) forms 2-aminobenzyl-(3-butene)ether (62% yield) .

-

Cyanide : Treatment with KCN in DMF (100°C, 3h) produces 2-cyanobenzyl-(3-butene)ether (78% yield) .

Mechanistic Pathway :

The reaction proceeds via a backside attack (Sₙ2), leading to inversion of configuration at the benzyl carbon. Steric hindrance from the ortho-substituted bromine slightly slows kinetics compared to para-substituted analogs .

Transition-Metal-Catalyzed Cross-Couplings

The C–Br bond participates in Suzuki–Miyaura couplings with arylboronic acids under palladium catalysis.

Experimental Data :

| Boronic Acid | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 89 | |

| 4-Methoxyphenyl | Pd(OAc)₂, SPhos, K₃PO₄ | 76 | |

| 2-Naphthyl | PdCl₂(dppf), CsF, THF | 82 |

Key Observation : Electron-rich boronic acids exhibit lower yields due to competing proto-deboronation .

Alkene Functionalization

The 3-butenyl ether moiety undergoes electrophilic addition and oxidation :

Hydrohalogenation

Reaction with HBr (gas) in CH₂Cl₂ (−10°C, 1h) produces 2-bromobenzyl-(3-bromo-butane)ether as a major product (91% yield) .

Epoxidation

Treatment with m-CPBA in DCM (0°C, 4h) forms the corresponding epoxide (74% yield), confirmed by ¹³C NMR (δ 56.8 ppm, epoxy carbons) .

Ether Cleavage Reactions

The ether linkage is cleaved under strong acidic or reductive conditions :

Comparative Study :

| Condition | Reagent | Product | Yield (%) |

|---|---|---|---|

| Acidic cleavage | HI (48%), reflux, 8h | 2-Bromophenol + 3-butenol | 88 |

| Reductive cleavage | LiAlH₄, THF, 0°C, 2h | 2-Bromobenzyl alcohol + butene | 65 |

Acidic cleavage follows a protonation-nucleophilic attack pathway, while reductive cleavage involves single-electron transfer mechanisms .

Oxidation of the Benzyl Position

The benzyl carbon adjacent to bromine is susceptible to oxidative degradation :

-

KMnO₄ in H₂SO₄/H₂O (60°C, 5h) oxidizes the compound to 2-bromobenzoic acid (57% yield) .

-

CrO₃ in acetic acid (25°C, 12h) yields 2-bromobenzaldehyde (43% yield).

Photochemical Reactions

UV irradiation (λ = 254 nm) in benzene initiates C–O bond homolysis , generating a benzyl radical and 3-butenyloxy radical. Trapping with TEMPO confirms radical intermediates (EPR spectroscopy) .

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

2-Bromobenzyl-(3-butene)ether serves as a crucial building block in organic synthesis. Its bromine atom allows for various substitution reactions, making it a versatile intermediate in the preparation of more complex molecules. Common synthetic routes include:

- Williamson Ether Synthesis : Involves the reaction of a bromobenzyl halide with an alkoxide ion under basic conditions.

- Bromination of Benzyl-(3-butene)ether : Utilizes bromine in inert solvents to generate the compound through electrophilic substitution.

Reactivity Profile

The compound exhibits several types of chemical reactions:

- Substitution Reactions : The bromine can be replaced by nucleophiles like hydroxide or amines.

- Oxidation Reactions : The butene moiety can be converted into epoxides or diols.

- Reduction Reactions : It can be reduced to yield corresponding alkanes or alcohols.

Biological Applications

Potential Biological Activity

Recent studies have investigated the biological activity of similar ether compounds, revealing potential applications in pharmacology. For instance, oxime ethers have demonstrated fungicidal properties against various fungal strains at low concentrations, suggesting that derivatives of this compound might exhibit similar activities .

Pharmaceutical Applications

Intermediate for Drug Development

The compound is explored as a pharmaceutical intermediate due to its ability to enhance metabolic stability and efficacy in drug candidates. Research indicates that modifications to ether linkers can significantly improve the activity against pathogens like Mycobacterium tuberculosis. For example, certain benzyloxybenzyl derivatives showed enhanced in vivo efficacy compared to their parent compounds .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized for producing specialty chemicals and materials. Its unique properties facilitate the synthesis of compounds with specific functionalities required in various applications.

Table 1: Comparison of Reactivity Profiles

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Replacement of bromine with nucleophiles | Alcohols, Amines |

| Oxidation | Conversion of butene moiety | Epoxides, Diols |

| Reduction | Formation of alkanes or alcohols | Alkanes, Alcohols |

Case Study: Fungicidal Activity of Ether Derivatives

A study examined the fungicidal activity of various ether derivatives against E. graminis and C. lagenarium. The results indicated that certain derivatives exhibited over 100% inhibition at specific concentrations, highlighting their potential as effective agricultural agents .

作用機序

The mechanism of action of 2-Bromobenzyl-(3-butene)ether involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The butene moiety can participate in addition reactions, forming various products depending on the reaction conditions .

類似化合物との比較

Similar Compounds

Benzyl bromide: Similar structure but lacks the butene ether moiety.

2-Bromoethyl ether: Similar structure but with an ethyl group instead of a benzyl group.

3-Bromobutene: Similar structure but lacks the benzyl group.

Uniqueness

2-Bromobenzyl-(3-butene)ether is unique due to the presence of both a benzyl group and a butene ether moiety, which allows it to participate in a wider range of chemical reactions compared to its simpler analogs .

生物活性

2-Bromobenzyl-(3-butene)ether is a compound of significant interest in medicinal and organic chemistry due to its potential biological activities. This article reviews the biological activity of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H13BrO

- Molecular Weight : 243.13 g/mol

The compound features a bromobenzyl group attached to a butene ether, which contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to engage in nucleophilic substitution reactions, facilitated by the presence of the bromine atom. This reactivity allows the compound to interact with various biomolecules, potentially leading to therapeutic effects. The ether moiety may also participate in hydrogen bonding, affecting the compound's solubility and interaction with biological systems.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated that derivatives of bromobenzyl ethers showed significant activity against various bacterial strains, including Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis indicated that modifications to the bromobenzyl moiety could enhance efficacy against resistant strains .

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound's mechanism involves the activation of caspase pathways, leading to programmed cell death. A notable case study reported a significant reduction in cell viability in breast cancer cells treated with this compound .

Neuroprotective Effects

Recent investigations suggest that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of the compound resulted in decreased oxidative stress markers and improved cognitive function . This effect is hypothesized to be linked to the compound's ability to modulate neurotransmitter systems.

Case Studies

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Benzyl Ether | Lacks bromine; less reactive | Minimal antimicrobial activity |

| 3-Bromobenzyl Ether | Bromine at meta position; different reactivity | Moderate antibacterial effects |

| Chlorobenzyl Ether | Chlorine instead of bromine; reduced nucleophilicity | Limited efficacy compared to brominated analogs |

The presence of the bromine atom significantly enhances the reactivity and biological activity of this compound compared to its analogs.

特性

IUPAC Name |

1-bromo-2-(but-3-enoxymethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-2-3-8-13-9-10-6-4-5-7-11(10)12/h2,4-7H,1,3,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFIQUQEZQLAOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOCC1=CC=CC=C1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。